

1-O-Hexadecylglycerol structure and properties

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Compound Focus: 1-O-Hexadecylglycerol

CAS No.: 6145-69-3

Cat. No.: S590367

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Chemical and Physical Properties

The table below summarizes the key chemical and physical properties of 1-O-Hexadecyl-*sn*-glycerol [1].

Property	Value / Description
CAS Number	506-03-6 (enantiopure); 6145-69-3 (racemic mixture) [1] [2]
Molecular Formula	C ₁₉ H ₄₀ O ₃ [1]
Molecular Weight	316.52 g/mol [1]
Melting Point	64-67 °C [1] [2]
Appearance	White to off-white crystalline solid [2]
Specific Rotation	[α] ₂₀ +3.0° (c = 1.16 in chloroform) [1]
Storage	Store at -15°C to 8°C [1] [2]
Solubility	Soluble in DMF (16 mg/mL), DMSO (0.16 mg/mL), and Ethanol (5 mg/mL) [1]

Biological Functions and Experimental Evidence

1-O-Hexadecylglycerol functions primarily as a precursor for ether lipid biosynthesis. Incorporating into cells allows it to be phosphorylated and converted into ether phospholipids, significantly altering the cellular lipidome [3] [4].

Key Experimental Findings

The table below summarizes the primary experimental findings from studies using HG in various cell models.

Biological Effect	Experimental Model	Key Finding	Significance
Stimulates Exosome Release [3]	Human prostate cancer PC-3 cells	Doubled cellular ether lipid levels and increased exosome release; altered exosomal protein composition.	Ether lipids are key modulators of intercellular communication via exosomes.
Alters Cellular Lipidome [4]	HEp-2 cells	Increased ether lipids, ceramide, phosphatidylinositol (PI), and lysophosphatidylinositol (LPI); decreased glycosphingolipids.	Demonstrates metabolic coupling between ether lipids, sphingolipids, and other glycerophospholipids.
Confers Cytoprotection [5]	HEp-2, HMEC-1, HBMEC cells	Protected against Shiga toxin; reduced glycosphingolipid levels (including toxin receptor Gb3) and disrupted toxin transport from Golgi to ER.	Suggests potential therapeutic use against Shiga toxin-producing <i>E. coli</i> infections.
Reduces Oxidative Damage [1]	Rat heart model	Improved coronary flow and heart function while reducing malondialdehyde (a marker of oxidative stress) after ischemia/reperfusion.	Highlights the role of ether lipids in protecting against oxidative damage.

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of the key methodologies used.

Cell Culture and HG Treatment

- **Cell Lines:** Commonly used lines include human prostate cancer **PC-3 cells** [3] and human laryngeal carcinoma **HEp-2 cells** [4] [5].
- **Treatment Protocol:** Cells are typically pre-incubated with **20 μM HG** (dissolved in ethanol) in complete growth medium for 24 hours. After washing, incubation is continued with HG in serum-free medium for an additional 17-19 hours to collect exosomes or analyze cellular responses [3]. A control substance like **dl- α -palmitin (DP)**, an acyl-glycerol analog, is often used for comparison [3] [4].

Analysis of Exosome Release and Composition

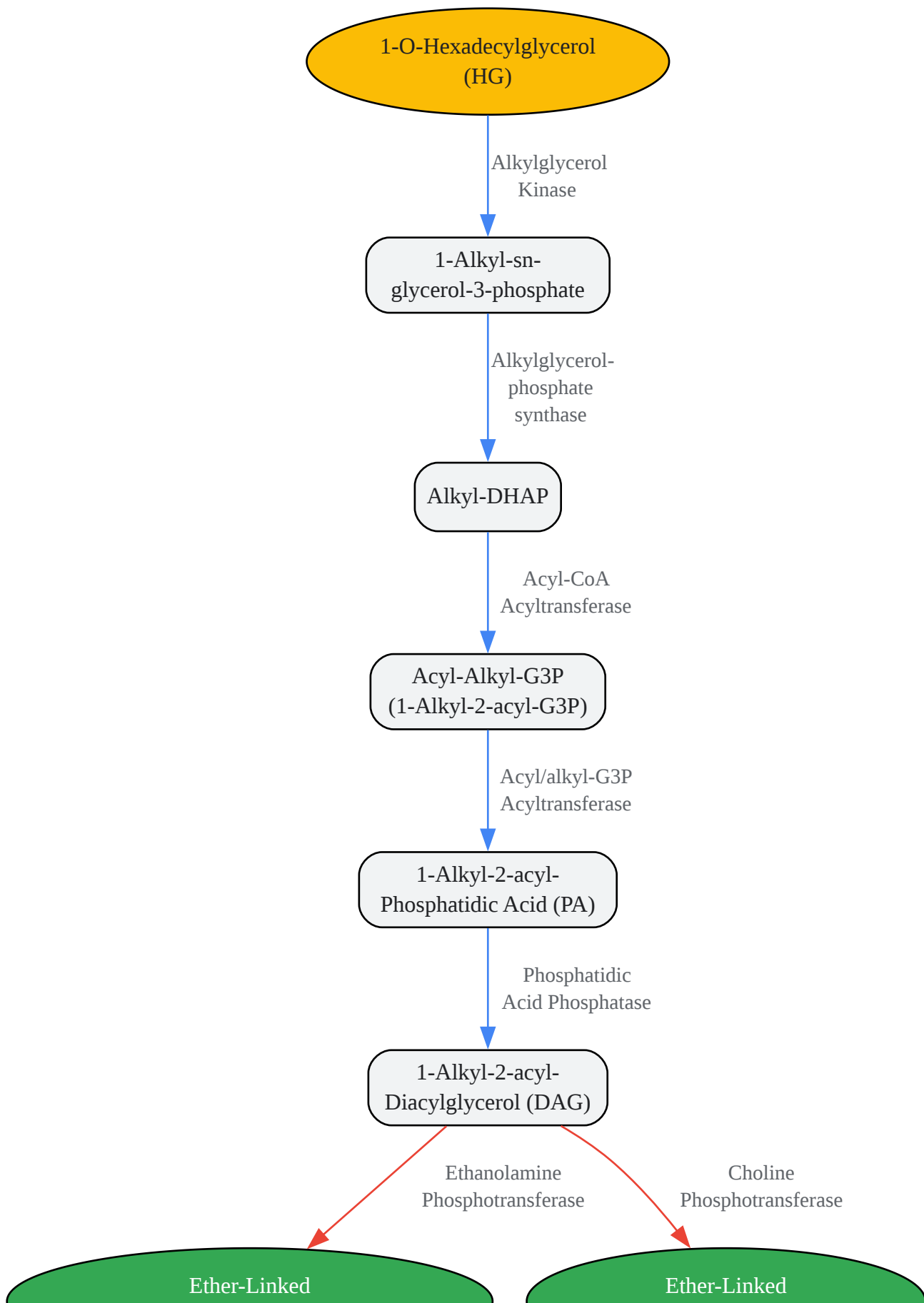
- **Exosome Isolation:** After treatment with HG, exosomes are isolated from the serum-free cell culture medium [3].
- **Characterization:**
 - **Quantity and Size:** Analyzed using **Nanoparticle Tracking Analysis** [3].
 - **Protein Composition:** Assessed by **SDS-PAGE** with silver staining and **Western Blot** using antibodies against exosomal markers (e.g., CD9, CD63, Alix, TSG101) [3].
- **Lipidomic Analysis:** Cellular and exosomal lipid content is profiled using mass spectrometry-based **high-throughput quantitative lipidomics** [3] [4].

Assessing Cytoprotective Effects (e.g., against Shiga Toxin)

- **Cytotoxicity Assay:** Cells pre-treated with HG are exposed to Shiga toxin. Cytotoxicity is measured by the incorporation of radioactive leucine into proteins to determine the toxin's IC_{50} [5].
- **Receptor Binding Assay:** Toxin binding to the cell surface is quantified using **radioiodinated** Shiga toxin [5].
- **Intracellular Transport Tracking:** The retrograde transport of the toxin through the Golgi to the Endoplasmic Reticulum (ER) is investigated using **immunofluorescence microscopy** [5].

DOT Visualization of Metabolic Pathway

The following diagram illustrates the metabolic pathway of HG incorporation into ether lipids.



Phosphatidylethanolamine (PE)

Phosphatidylcholine (PC)

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HG enters the ether lipid biosynthesis pathway after phosphorylation, ultimately forming ether-linked PE and PC [4].

Potential Research and Therapeutic Applications

- **Fundamental Research:** HG is a valuable tool for studying the cellular functions of ether lipids, including their roles in membrane dynamics, intracellular signaling, and vesicular trafficking [3] [4].
- **Therapeutic Potential:** Its ability to protect against bacterial toxins and oxidative stress suggests potential for developing treatments for infections like HUS and for conditions involving oxidative damage [5].
- **Drug Delivery:** The capacity of HG to alter exosome release and composition highlights its potential utility in designing improved drug delivery systems [3].

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